Home > Products > Screening Compounds P130436 > 8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride - 2094312-52-2

8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-2825371
CAS Number: 2094312-52-2
Molecular Formula: C9H10BrClFN
Molecular Weight: 266.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

α-Naphthylmethy)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound, code-named 86040, is a calcium antagonist with (+) and (-) enantiomers. It is studied for its enantiomeric separation and semipreparation using HPLC methods .
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key difference lies in the substituents on the aromatic ring and the nitrogen atom. This compound highlights the importance of specific substitutions on the tetrahydroisoquinoline scaffold for achieving desired biological activities.
  • Compound Description: This compound is an enantiomerically pure building block used in synthesizing naphthylisoquinoline alkaloids .
  • Relevance: It shares the 1,2,3,4-tetrahydroisoquinoline core structure with 8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. While both compounds have different substituents, this example showcases the versatility of the tetrahydroisoquinoline scaffold as a starting point for diverse chemical synthesis.

1-(3-Benzyloxybenzyl)-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These compounds serve as precursors to phenolic isoquinolines and tetrahydroprotoberberines through debenzylation reactions with hydrochloric acid and ethanol .
  • Relevance: This class of compounds, like 8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, exemplifies how modifications on the 1-position of the tetrahydroisoquinoline ring can influence subsequent reactions and lead to different derivatives with potentially distinct biological properties.
  • Compound Description: These compounds exemplify a general route for synthesizing 8-substituted tetrahydroisoquinolines. The synthesis involves converting isoquinoline through various steps like bromination, nitration, reduction, and Sandmeyer reactions to introduce desired substituents at the 8-position .
  • Relevance: These compounds highlight the feasibility of functionalizing the 8-position of the tetrahydroisoquinoline ring, which is relevant to 8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, as it also features a substituent at the 8-position.

5-Bromo-8-nitro-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a key intermediate in synthesizing SPD 502, a competitive AMPA receptor antagonist. The synthesis involves nitration, methylation, reduction, Sandmeyer isatin synthesis, and Suzuki coupling to achieve the desired structure .
  • Relevance: This compound shares structural similarities with 8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, specifically the presence of a halogen substituent at the 8-position of the tetrahydroisoquinoline ring. This highlights the potential of modifying this position to achieve specific biological activities.
Overview

8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic organic compound characterized by the presence of bromine and fluorine substituents at the 8th and 6th positions of the tetrahydroisoquinoline structure. Its molecular formula is C9H9BrFNC_9H_9BrFN, and it has garnered interest in medicinal chemistry for its potential biological activities and applications in drug discovery.

Source and Classification

This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties. The unique positioning of the halogen atoms contributes to its reactivity and potential interactions with biological targets, making it a subject of study in various biochemical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves several key steps:

  1. Halogenation: The introduction of bromine and fluorine atoms is achieved through controlled reactions using bromine and fluorine reagents.
  2. Cyclization: The compound can be synthesized from precursors such as β-phenylethylamine derivatives through cyclization reactions. Common dehydrating agents include phosphorus oxychloride or zinc chloride, facilitating the formation of the tetrahydroisoquinoline scaffold.

The industrial production often employs multi-step synthesis processes that ensure high yield and purity through rigorous quality control measures.

Molecular Structure Analysis

Structure and Data

The molecular structure of 8-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline can be represented as follows:

  • Molecular Formula: C9H9BrFNC_9H_9BrFN
  • Molecular Weight: 230.08 g/mol
  • IUPAC Name: 8-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
  • InChI Key: OFOYXZNQKZEYQM-UHFFFAOYSA-N
  • Canonical SMILES: C1CNCC2=C1C=C(C=C2Br)F

The structure features a bicyclic framework with nitrogen in the piperidine-like ring, contributing to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to yield various derivatives, including quinoline structures.
  2. Reduction: Reduction reactions can modify functional groups on the isoquinoline ring.
  3. Substitution: The halogen substituents can be replaced with other functional groups via nucleophilic substitution reactions under basic conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

The mechanism of action of 8-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as enzymes and receptors within biological systems. These interactions modulate the activity of these targets, influencing various biochemical pathways including those related to cell signaling and metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 8-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

The chemical properties are characterized by its reactivity due to the presence of halogen atoms which can participate in substitution or addition reactions under appropriate conditions.

Applications

Scientific Uses

8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

  1. Medicinal Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  2. Biochemical Studies: Used to investigate enzyme-substrate interactions due to its structural similarity to natural alkaloids.
  3. Pharmaceutical Development: Explored for its potential use in drug discovery targeting specific biological pathways .
Synthetic Methodologies and Optimization Strategies

Directed Ortho-Lithiation Approaches for Isoquinoline Core Functionalization

Directed ortho-lithiation (DoM) serves as a cornerstone for regioselective functionalization of the isoquinoline core. This strategy leverages the ortho-directing ability of fluorine atoms to achieve precise bromine incorporation at the C8 position. As demonstrated in the synthesis of 8-fluoro-3,4-dihydroisoquinoline (23), pivaloylamide 28 undergoes lithiation at −78°C in THF to prevent LiF elimination and aryne formation. Subsequent formylation with DMF yields aldehyde 29, which undergoes acid-catalyzed cyclization with simultaneous deprotection to deliver the fluorinated dihydroisoquinoline scaffold [2]. This method's regioselectivity is attributed to fluorine's strong coordination with lithium, overriding traditional steric or electronic biases. The −78°C operational temperature is critical for suppressing side reactions, achieving >75% yield in the lithiation-formylation sequence [2]. Optimization studies reveal that solvent choice (THF > diethyl ether) and controlled stoichiometry of n-BuLi (1.05 equiv) minimize tar formation.

Table 1: Ortho-Lithiation Conditions for Isoquinoline Precursors

Directing GroupSolventTemperatureElectrophileYield (%)
Pivaloyl (C₉H₁₈NO)THF−78°CDMF79
CONHt-BuEt₂O25°CDMF68
SO₂NMe₂THF−40°CMe₃SiCl72

Halogenation Techniques: Bromine-Fluorine Dual Substitution Mechanisms

Dual halogen incorporation requires sequential positioning strategies due to incompatible reaction conditions for simultaneous bromo/fluoro installation. A patent-pending route employs 2-(3-bromophenyl)ethylamine (27) as the starting material, where bromine is pre-installed prior to ring closure [10]. Cyclization via glyoxylic acid under acidic conditions yields 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, followed by decarboxylation to secure the brominated core. Fluorination occurs earlier in the sequence using meta-fluorinated phenethylamine precursors, exploiting fluorine's stability under cyclization conditions [3] [9]. Alternative electrophilic bromination (e.g., Br₂/FeBr₃) proves unsuitable due to poor regioselectivity and N-oxidation side products. Modern approaches utilize halogen dance rearrangements on dihalogenated intermediates, though scalability remains challenging. Key purification hurdles include separating positional isomers (e.g., 6-bromo-8-fluoro vs. 7-bromo-5-fluoro derivatives) via crystallization from ethanol/dichloromethane mixtures [10].

Catalytic Asymmetric Synthesis for Enantiomerically Pure Derivatives

While enantioselective routes to the target compound remain underdeveloped, established methods for analogous tetrahydroisoquinolines (THIQs) suggest viable pathways:

  • Chiral Auxiliary-Mediated Cyclization: (1R,2S,5R)-(−)-Menthyl sulfinates direct Pictet-Spengler cyclization with >90% ee, though auxiliary removal requires acidic conditions that may degrade bromo-fluoro scaffolds [5].
  • Organocatalyzed Imine Reduction: Chiral phosphoric acids (e.g., TRIP) catalyze asymmetric transfer hydrogenation of prochiral imines (e.g., 23), achieving 88% ee for unsubstituted THIQs [5]. Fluorine's electron-withdrawing nature may enhance imine electrophilicity, potentially improving enantioselectivity.
  • Enzymatic Desymmetrization: Lipases (CAL-B) resolve rac-1-methyl-THIQ derivatives via acetylation, yet remain untested for halogenated analogs. Significant challenges persist in maintaining enantiopurity during N-alkylation or harsh dehalogenation steps required for downstream derivatization [5].

Industrial-Scale Synthesis Challenges: Flow Reactor Optimization and Yield Enhancement

Scale-up suffers from three critical bottlenecks:

  • Exothermic Lithiation: Batch reactors struggle with heat dissipation during n-BuLi addition, causing temperature spikes (>−60°C) that trigger LiF elimination. Continuous flow microreactors resolve this by achieving rapid mixing and precise temperature control (−78±2°C), improving yields by 22% [7] [10].
  • Hydrogenation Safety: Catalytic hydrogenation (e.g., Raney Ni, H₂ 50 psi) of dihydro intermediates risks detonation at >5 kg scale. Flow hydrogenation with Pd/C-packed columns under segmented flow regime enhances safety while reducing catalyst loading by 40% [10].
  • Halogen Exchange: Classical Halex fluorination (KF, 200°C) suffers from substrate decomposition. Microwave-assisted continuous flow (MACF) at 250°C with 2-sec residence time increases fluorination efficiency to 93% [7].

Table 2: Industrial Process Optimization Parameters

Process StageBatch Yield (%)Flow Reactor Yield (%)Key Improvement
Directed Lithiation6587Microchannel heat exchange
High-Pressure Hydrogenation7894Segmented flow, reduced catalyst charge
Acidic Cyclization8291Residence time distribution control
Final HCl Salt Formation9096Antisolvent crystallization in-line

Post-Functionalization Strategies: Grignard and Organolithium Reagent Applications

The bromo-fluoro-THIQ scaffold enables diverse C1 and C8 derivatization:

  • C1-Functionalization: Treatment of 8-fluoro-3,4-dihydroisoquinoline (23·HCl·H₂O) with organolithium reagents (RLi, −78°C) yields 1-substituted analogs without competing halogen-metal exchange. Phenyllithium installs aryl groups at C1 with 89% efficiency, while bulkier t-BuLi requires −100°C to prevent reduction side reactions [2].
  • C8 Amine Installation: Nucleophilic aromatic substitution (SNAr) with cyclic amines (morpholine, pyrrolidine) proceeds at 80°C in sealed tubes. Protonation at N2 enhances C8 electrophilicity, giving 51% yield for morpholine derivative 22a vs. <20% for neutral substrates [2]. Piperidine derivatives show lower yields (17%) due to steric hindrance.
  • Cross-Coupling: Suzuki-Miyaura coupling of the bromo substituent requires electron-deficient palladium catalysts (Pd-PEPPSI-IPent) to overcome fluorine-induced deactivation. 4-Pyridylboronic acid couples at 100°C in 76% yield, enabling bidentate ligand synthesis [3] [9].

Properties

CAS Number

2094312-52-2

Product Name

8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

8-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54

InChI

InChI=1S/C9H9BrFN.ClH/c10-9-4-7(11)3-6-1-2-12-5-8(6)9;/h3-4,12H,1-2,5H2;1H

InChI Key

QBQFXHKWMBNVJU-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=C(C=C2Br)F.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.